molecular formula C13H20N2O5 B4538782 N-(2,2-dimethoxyethyl)-N'-(2,4-dimethoxyphenyl)urea

N-(2,2-dimethoxyethyl)-N'-(2,4-dimethoxyphenyl)urea

Cat. No. B4538782
M. Wt: 284.31 g/mol
InChI Key: CJTFEKDRQAUJQI-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-(2,4-dimethoxyphenyl)urea, also known as A-867744, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, specifically in the field of cancer research. In

Scientific Research Applications

Carbonyl Dication Equivalent in Synthesis

N,N'-dimethoxy-N,N'-dimethylurea has been utilized as a carbonyl dication equivalent, showcasing its potential in the synthesis of unsymmetrical ketones. This application emphasizes the compound's role in facilitating complex organic synthesis processes, offering an innovative approach to creating ketone compounds with high yields (Whipple & Reich, 1991).

Model System for Aggregation Studies

The use of N,N′-diphenyl urea as a model system for studying aggregation phenomena in poly(phenyleneethynylenes) highlights its utility in understanding molecular interactions. This research provides insights into the behavior of molecular aggregates, which is crucial for the development of materials with tailored optical properties (Ricks et al., 2004).

Anion Coordination Chemistry

Research on protonated urea-based ligands, specifically N-(2,4-dimethylphenyl)-N'-(3-pyridyl)urea, demonstrates its application in anion coordination chemistry. This study explores the compound's ability to form complexes with inorganic oxo-acids, contributing to our understanding of hydrogen bond motifs and anion coordination mechanisms (Wu et al., 2007).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic environments. This research underscores the potential of N-(2,2-dimethoxyethyl)-N'-(2,4-dimethoxyphenyl)urea derivatives in protecting metal surfaces from corrosion, a significant concern in industrial applications (Mistry et al., 2011).

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-17-9-5-6-10(11(7-9)18-2)15-13(16)14-8-12(19-3)20-4/h5-7,12H,8H2,1-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTFEKDRQAUJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC(OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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